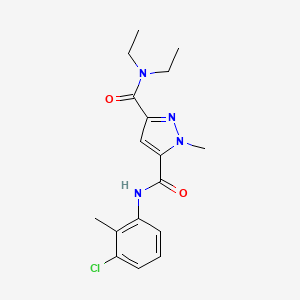![molecular formula C26H21N5O2S B10960476 4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960476.png)
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that combines multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the furan and indene derivatives separately, followed by their coupling through a series of reactions. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the indene derivative: This often involves the hydrogenation of indanone derivatives.
Coupling reaction: The furan and indene derivatives are then coupled using reagents such as palladium catalysts under controlled conditions to form the desired complex structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indene moiety can be reduced to form dihydroindene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indene moiety can produce dihydroindene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its complex structure may allow it to interact with multiple biological targets, making it a versatile molecule for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indene derivatives: Compounds like indene and its hydrogenated forms share structural similarities with the indene moiety of the compound.
Furan derivatives: Compounds containing the furan ring, such as furan and furanones, are structurally related.
Uniqueness
What sets this compound apart is its combination of multiple ring systems and functional groups, which confer unique chemical and physical properties
Conclusion
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a fascinating compound with a rich potential for scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C26H21N5O2S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H21N5O2S/c1-14-10-15(2)28-26-21(14)22-23(34-26)25-29-24(30-31(25)13-27-22)20-9-8-19(33-20)12-32-18-7-6-16-4-3-5-17(16)11-18/h6-11,13H,3-5,12H2,1-2H3 |
InChI Key |
GDKDJNGHJNLQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC7=C(CCC7)C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B10960399.png)
![(2Z)-1-(3-bromophenyl)-2-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]hydrazine](/img/structure/B10960403.png)
![5-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B10960404.png)
![N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10960409.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960419.png)
![(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10960422.png)
![N-benzhydryl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10960425.png)
![N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10960441.png)

![1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B10960449.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B10960453.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960454.png)
![7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10960461.png)
![3-(4-fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10960468.png)
